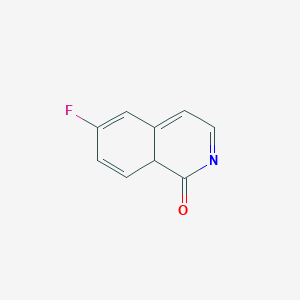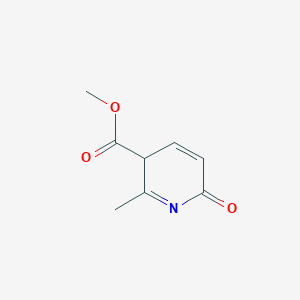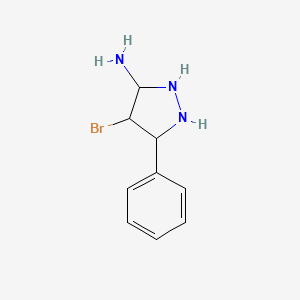
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) to facilitate the cyclization process, resulting in the formation of pyrimido derivatives . Another approach involves reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-acetyl-4-aminopyrimidines: These compounds are structurally similar and serve as precursors in the synthesis of 5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to form stable derivatives and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N2O3+ |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C8H11N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4,6H,1-3H3/q+1 |
Clave InChI |
RDXQLLLLBWEWMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C=[N+](C(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)

![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)



![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)


![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)


